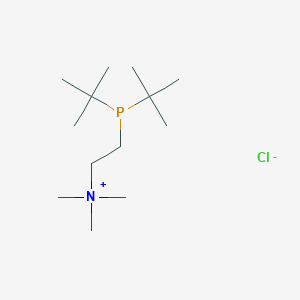
3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester is a natural product found in Populus tremuloides, Populus balsamifera, and Populus alba with data available.
Wissenschaftliche Forschungsanwendungen
Electrochemical Detection of Amines
Bolton-Hunter reagent, a derivative of 3-(4-hydroxyphenyl)propionic acid, has been used for introducing an electrochemically active group into aliphatic amines. This facilitates the detection of these amines at low concentrations in chromatographic effluents (Smith & Ghani, 1990).
Enhancing Reactivity in Material Science
Phloretic acid, a naturally occurring form of 3-(4-Hydroxyphenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, particularly in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Cancer Chemoprevention
A secondary metabolite related to 3-(4-Hydroxyphenyl)propenoic acid, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a chemopreventive agent for various types of cancer (Curini et al., 2006).
Supramolecular Dendrimers
Methyl esters of 3-(4-hydroxyphenyl)propionic acid have been used to synthesize supramolecular dendrimers, which demonstrate significant potential in forming higher-order structures suitable for various applications, including biolabels (Percec et al., 2006).
Food Contact Materials Safety
The risk assessment of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, related to 3-(4-Hydroxyphenyl)propenoic acid, used in food contact materials, concluded no safety concern for consumers under specific conditions (Flavourings, 2011).
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSEUVQZVQSCN-NJPWYCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)




![5-Methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B1641225.png)


![2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate](/img/structure/B1641233.png)

![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
![2-Amino-1-(4-chloro-phenyl)-1-[4-(1h-pyrazol-4-yl)-phenyl]-ethanol](/img/structure/B1641247.png)
